molecular formula C19H24N4O3S2 B2772630 N-[5-[2-(4-ethoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide CAS No. 393565-60-1

N-[5-[2-(4-ethoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide

Cat. No.: B2772630
CAS No.: 393565-60-1
M. Wt: 420.55
InChI Key: NREUMGSCGWFFHF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the thiadiazole ring could be formed through a cyclization reaction involving a thiosemicarbazide . The ethoxyaniline group could be introduced through a nucleophilic substitution reaction .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The thiadiazole ring is a heterocyclic ring containing both sulfur and nitrogen atoms, which could potentially participate in various chemical reactions . The ethoxyaniline group contains an ether linkage and an aniline moiety, which could influence the compound’s reactivity and polarity .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the various functional groups. For example, the thiadiazole ring could potentially undergo reactions at the sulfur or nitrogen atoms . The ethoxyaniline group could participate in reactions typical of ethers and anilines .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar functional groups could increase its solubility in polar solvents . Its melting and boiling points would depend on the strength of the intermolecular forces in the solid and liquid states .

Scientific Research Applications

Synthetic and Mechanistic Studies

Research has explored the synthetic pathways and mechanistic insights related to compounds structurally related to N-[5-[2-(4-ethoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide. For instance, studies have delved into the reaction dynamics of related thiadiazole compounds, offering foundational knowledge that aids in understanding the chemical behavior and potential synthetic applications of this compound. These include the synthesis of 1,2,4-dithiazolidine-3,5-dione derivatives and their structural rearrangement under various conditions (Lin Chen et al., 1996).

Biological Activities

The compound's derivatives have been investigated for their biological activities, including antimicrobial and antifungal properties. A notable study on derivatives of sulfonyl-substituted nitrogen-containing heterocyclic systems revealed antimicrobial sensitivity to both Gram-positive and Gram-negative bacteria and antifungal activity against Candida albicans, highlighting the compound's potential for further pharmacological exploration (N. Kobzar et al., 2019).

Pharmacological Properties

The pharmacological exploration of thiadiazole derivatives has also been a point of interest, with studies examining the inhibition effects of novel compounds on human carbonic anhydrase isoforms. Such research not only underscores the potential therapeutic applications of these compounds but also provides insights into their biochemical interactions and the structural-activity relationships governing their efficacy (Ramazan Ulus et al., 2016).

Future Directions

Future research on this compound could involve studying its synthesis, reactivity, and potential biological activities. This could include developing more efficient synthetic routes, investigating its reactivity under various conditions, and screening it for activity against different biological targets .

Properties

IUPAC Name

N-[5-[2-(4-ethoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O3S2/c1-2-26-15-10-8-14(9-11-15)20-16(24)12-27-19-23-22-18(28-19)21-17(25)13-6-4-3-5-7-13/h8-11,13H,2-7,12H2,1H3,(H,20,24)(H,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NREUMGSCGWFFHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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